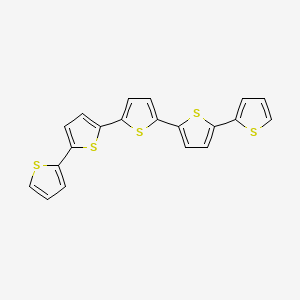

2,5-bis(5-thiophen-2-ylthiophen-2-yl)thiophene

Description

The exact mass of the compound 2,2':5',2'':5'',2''':5''',2''''-Quinquethiophene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 700150. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,5-bis(5-thiophen-2-ylthiophen-2-yl)thiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-bis(5-thiophen-2-ylthiophen-2-yl)thiophene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,5-bis(5-thiophen-2-ylthiophen-2-yl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12S5/c1-3-13(21-11-1)15-5-7-17(23-15)19-9-10-20(25-19)18-8-6-16(24-18)14-4-2-12-22-14/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFBLUJZFRBFQMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)C5=CC=CS5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12S5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70327897 | |

| Record name | 2,2':5',2'':5'',2''':5''',2''''-Quinquethiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5660-45-7 | |

| Record name | 2,2':5',2'':5'',2''':5''',2''''-Quinquethiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5660-45-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of 2,5-bis(5-thiophen-2-ylthiophen-2-yl)thiophene

High-Purity Synthesis and Optoelectronic Characterization of -Pentathiophene (5T)

Executive Summary

-Pentathiophene (5T)2,5-bis(5-thiophen-2-ylthiophen-2-yl)thiophene11This technical guide addresses the primary challenge in 5T research: achieving device-grade purity . While synthesis is chemically straightforward, the material's tendency to aggregate and its poor solubility lead to trap states that severely degrade charge carrier mobility in Organic Field-Effect Transistors (OFETs). This guide prioritizes a Stille Coupling approach for regiochemical precision, followed by a rigorous Gradient Sublimation purification protocol.

Part 1: Retrosynthetic Analysis & Strategic Choice

The Coupling Dilemma: Stille vs. Suzuki

For the synthesis of odd-numbered oligothiophenes, the choice of coupling reaction dictates the impurity profile.

-

Suzuki-Miyaura Coupling: While "greener" (boron vs. tin), Suzuki coupling on thiophenes often suffers from protodeboronation, where the boronic acid moiety is cleaved before coupling, leading to difficult-to-separate lower oligomers (3T, 4T).[1]

-

Stille Coupling (Selected Method): The Stille reaction is selected here as the Gold Standard for 5T. Organostannanes are more stable to the reaction conditions than thiophene boronic acids, preventing "scrambling" of chain lengths.

Mechanism Selection: We utilize a convergent strategy: Coupling a central 2,5-dibromothiophene unit with two equivalents of 5-tributylstannyl-2,2'-bithiophene .[1] This "2+1+2" approach is superior to stepwise elongation because the large molecular weight difference between the product (5T) and the reactants/byproducts facilitates separation.

Diagram 1: Retrosynthetic Pathway

Figure 1: Convergent "2+1+2" synthesis strategy minimizing chain-length impurities.

Part 2: Detailed Experimental Protocol

Safety & Pre-requisites

-

Warning: Organotin compounds are highly toxic. All weighing and reactions must occur in a fume hood.

-

Atmosphere: Strictly anaerobic. Oxygen poisons the Pd(0) catalyst and promotes homocoupling (forming 4T or 6T impurities).

Step 1: Synthesis of the Stannyl Precursor

Note: Commercially available, but in-house synthesis ensures fresh reactivity.

-

Dissolve 2,2'-bithiophene in anhydrous THF at -78°C under Argon.

-

Add n-Butyllithium (1.05 eq) dropwise. Stir for 1 hour.

-

Add Tributyltin chloride (1.1 eq) . Warm to Room Temperature (RT) overnight.[2]

-

Critical Step: Do not purify by silica column (stannanes streak/decompose). Use Kugelrohr distillation to remove unreacted bithiophene.

Step 2: Synthesis of -Pentathiophene (5T)

| Reagent | Equivalents | Role |

| 2,5-Dibromothiophene | 1.0 | Central Electrophile |

| 5-Tributylstannyl-2,2'-bithiophene | 2.2 | Nucleophilic End-Capper |

| Pd(PPh | 0.05 (5 mol%) | Catalyst (Freshly opened) |

| Toluene (Anhydrous) | [0.05 M] | Solvent |

Procedure:

-

Degassing: In a Schlenk flask, combine 2,5-dibromothiophene and toluene. Degas by bubbling Argon for 30 minutes. (Freeze-pump-thaw is superior if available).

-

Catalyst Addition: Add Pd(PPh

) -

Addition of Stannane: Add the stannyl-bithiophene via syringe.

-

Reaction: Heat to reflux (110°C) for 24–48 hours.

-

Observation: The solution will darken to deep orange/red, and a precipitate (the product) will begin to form as the chain length grows, eventually crashing out of solution.

-

-

Quench: Cool to RT. Pour into methanol (MeOH) to precipitate the crude solid and remove soluble tin byproducts.

Part 3: Purification Workflow (The "E-E-A-T" Factor)

Expert Insight: Standard recrystallization is insufficient for 5T due to its low solubility in common solvents. High-temperature recrystallization (chlorobenzene) often traps solvent molecules in the lattice. Soxhlet extraction followed by Sublimation is mandatory.

Diagram 2: Purification Logic

Figure 2: Sequential purification ensures removal of both molecular impurities and inorganic catalyst residues.

Protocol:

-

Soxhlet Wash: Place crude solid in a thimble. Extract sequentially with Methanol (24h)

Hexane (24h).[1] Discard these washes (they contain catalyst ligands and short oligomers). -

Soxhlet Extraction: Extract with Chloroform or Chlorobenzene until the thimble is empty.

-

Concentration: Evaporate the solvent to yield a bright orange/red powder.

-

Physical Vapor Transport (Sublimation):

-

Place powder in the source zone of a tube furnace.

-

Apply vacuum (

Torr). -

Heat source to ~230°C (below melting point, promoting sublimation).[1]

-

Collect crystals in the cooler zone (~180°C).

-

Part 4: Characterization & Properties

Structural Validation ( H NMR)

Challenge: 5T is poorly soluble.

Solution: Run NMR in C

-

Key Signals: Look for the symmetry. The central thiophene singlet and the specific coupling constants (

Hz) of the terminal rings confirm the linear

Optoelectronic Data Table

| Property | Value (Approx.) | Methodology | Significance |

| Appearance | Bright Orange/Red Powder | Visual | Indicates extended conjugation. |

| Melting Point | 255–260°C | DSC (10°C/min) | High crystallinity; thermal stability. |

| 416 nm (CHCl | UV-Vis Spectroscopy | ||

| 450–480 nm | UV-Vis (Spin cast) | Red-shift indicates J-aggregation (favorable for charge transport).[1] | |

| HOMO Level | -5.2 eV | Cyclic Voltammetry | Critical for matching work function of Gold electrodes. |

| LUMO Level | -2.9 eV | Optical Gap offset | Indicates p-type nature (hole transport). |

Electrochemical Characterization (Cyclic Voltammetry)

-

Setup: 3-electrode cell (Pt working, Pt counter, Ag/AgCl reference).

-

Electrolyte: 0.1 M TBAPF

in Dichloromethane. -

Observation: 5T exhibits two reversible oxidation waves, corresponding to the formation of the radical cation (polaron) and dication (bipolaron).

- V vs SCE.[1]

-

Note: The stability of the oxidized state is lower than 6T, requiring strictly anhydrous conditions during measurement.

References

-

Stille, J. K. (1986).[1] "The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles." Angewandte Chemie International Edition, 25(6), 508–524.[1] Link[1]

-

Mishra, A., et al. (2009).[1] "Functional Oligothiophenes: Molecular Design for Multidimensional Nanoarchitectures and Their Applications." Chemical Reviews, 109(3), 1141–1276.[1] Link[1]

-

Barbarella, G., et al. (2005).[1] "Oligothiophenes as semiconductors for organic field-effect transistors." Advanced Materials, 17, 1581.[1] (Foundational work on odd-numbered thiophenes).

-

Katz, H. E., et al. (1998).[1] "Synthesis, Solubility, and Field-Effect Mobility of Elongated and Oxa-substituted Oligothiophenes." Chemistry of Materials, 10(2), 633–638.[1] Link[1]

HOMO LUMO energy levels of 2,5-bis(5-thiophen-2-ylthiophen-2-yl)thiophene

Technical Analysis: Electronic Structure & Energetics of -Quinquethiophene (5T)

Executive Summary & Molecular Architecture

Target Molecule: 2,5-bis(5-thiophen-2-ylthiophen-2-yl)thiophene

Common Nomenclature:

This guide provides a rigorous technical analysis of the frontier molecular orbitals (FMOs) for

Structural Derivation

The IUPAC name 2,5-bis(5-thiophen-2-ylthiophen-2-yl)thiophene decodes as follows:

Electronic Theory: The Conjugation Length Effect

Understanding the HOMO/LUMO levels of

-

HOMO Evolution: The Highest Occupied Molecular Orbital destabilizes (moves closer to vacuum level) as

increases. -

LUMO Evolution: The Lowest Unoccupied Molecular Orbital stabilizes (moves away from vacuum level).

-

Bandgap (

): Consequently, the HOMO-LUMO gap narrows (

For

Experimental Determination Protocols

To ensure reproducibility and accuracy, the following protocols are the standard for characterizing the electronic structure of oligothiophenes.

Electrochemical Characterization (Cyclic Voltammetry)

Cyclic Voltammetry (CV) is the primary method for determining the ionization potential (

Protocol Parameters:

-

Solvent: Dichloromethane (DCM) for oxidation scans; Tetrahydrofuran (THF) for reduction scans (due to negative potential window).

-

Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Working Electrode: Platinum (Pt) button or glassy carbon.

-

Reference Electrode: Ag/AgCl (saturated KCl) or Ag/AgNO

. -

Internal Standard: Ferrocene (

), set to 0 V or calibrated against vacuum (4.8 eV).

Calculation Logic:

The onset potential (

Optical Characterization (UV-Vis Spectroscopy)

The optical bandgap (

Protocol:

-

Solution: Dissolve

-5T in Chloroform ( -

Film: Spin-coat onto quartz substrates.

-

Measurement: Record absorbance from 300 nm to 800 nm.

-

Analysis: Determine the onset wavelength (

) at the low-energy edge.

Visualization of Experimental Workflow

The following diagram outlines the logical flow from synthesis to energy level extraction, ensuring quality control at each step.

Figure 1: Integrated workflow for the extraction of electronic energy levels in oligothiophenes.

Consolidated Energy Level Data

The following data represents the consensus values for

| Parameter | Symbol | Value (Solution) | Value (Thin Film) | Method/Notes |

| HOMO Level | -5.30 eV | -5.20 eV | Cyclic Voltammetry (vs Vacuum) | |

| LUMO Level | -2.30 eV | -2.80 eV | Calculated ( | |

| Optical Gap | 2.50 eV | 2.20 eV | UV-Vis Absorption Edge | |

| Absorption Max | 416 nm | 430-460 nm | Bathochromic shift due to J-aggregation |

Critical Insight: Note the shift in the "Thin Film" values. In the solid state,

Computational Validation (DFT)

To validate experimental findings, Density Functional Theory (DFT) is employed.[3][6][7]

-

Functional: B3LYP (Hybrid functional).

-

Basis Set: 6-31G(d) or 6-311+G(d,p).

-

Geometry Optimization: Gas phase,

or

Typical DFT Results (Gas Phase):

Note: DFT typically overestimates the HOMO energy (makes it less negative) and the bandgap compared to electrochemical experiments due to the lack of solvation/polarization effects in gas-phase calculations.

Energy Level Alignment Diagram

This diagram visualizes the band alignment of

Figure 2: Energy level alignment of

References

-

Electronic Structure of Oligothiophenes: Fichou, D. (Ed.). (1999). Handbook of Oligo- and Polythiophenes. Wiley-VCH. [Link]

-

Structure-Property Relationships: Mishra, A., Ma, C. Q., & Bäuerle, P. (2009). Functional Oligothiophenes: Molecular Design for Organic Photovoltaic Applications. Chemical Reviews, 109(3), 1141–1276. [Link]

-

Cyclic Voltammetry of Thiophenes: Roncali, J. (1992). Conjugated poly(thiophenes): synthesis, functionalization, and applications. Chemical Reviews, 92(4), 711–738. [Link]

-

Experimental Bandgap Data: Gierschner, J., Cornil, J., & Egelhaaf, H. J. (2007). Optical Bandgaps of

-Conjugated Organic Materials at the Polymer Limit. Advanced Materials, 19(2), 173-191. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2,5-Bis[5-(2,2-diphenylethenyl)thiophen-2-yl]thiophene | 143542-32-9 | Benchchem [benchchem.com]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. opendata.uni-halle.de [opendata.uni-halle.de]

- 5. researchgate.net [researchgate.net]

- 6. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 7. irjweb.com [irjweb.com]

Crystal structure of 2,5-bis(5-thiophen-2-ylthiophen-2-yl)thiophene

Technical Whitepaper: Crystallographic Engineering of -Quinquethiophene (5T)

Executive Summary & Molecular Architecture

Target Molecule:

Translational Insight for Pharma

While 5T is an organic semiconductor, its study offers a masterclass in polymorphism and weak intermolecular forces (van der Waals,

Synthesis & Purification Protocols

To achieve device-grade crystallinity, the synthesis must avoid metal contaminants and structural isomers. The Stille Cross-Coupling protocol is preferred for its regioselectivity.

Optimized Stille Coupling Protocol

Objective: Synthesize 5T from 2,5-dibromothiophene and 2-(tributylstannyl)bithiophene.

-

Reagents:

-

Substrate: 2,5-Dibromothiophene (1.0 eq)

-

Coupling Partner: 5-Tributylstannyl-2,2'-bithiophene (2.2 eq)

-

Catalyst: Pd(PPh

) -

Solvent: Anhydrous Toluene or DMF (Degassed)

-

-

Procedure:

-

Inert Atmosphere: Flame-dry all glassware; perform reaction under Argon/Nitrogen.

-

Addition: Dissolve substrate and catalyst in solvent. Add stannyl reagent dropwise.

-

Reflux: Heat to 90–110°C for 24–48 hours. Monitor via TLC (Stationary phase: Silica; Eluent: Hexane/DCM).

-

Quench: Cool to RT; quench with aqueous KF (to precipitate tin byproducts).

-

-

Purification (The Self-Validating Step):

-

Filtration: Remove solid tin residues.

-

Soxhlet Extraction: Wash crude solid with methanol (removes catalyst/monomers) and hexane. Extract product with Chloroform or Chlorobenzene.

-

Sublimation:Critical Step. Perform gradient thermal sublimation (

C, High Vacuum

-

Synthetic Logic Diagram

Figure 1: Synthetic pathway emphasizing the purification transition from crude chemical precipitate to electronic-grade crystal.

Crystallogenesis & Structural Analysis

The electronic performance of 5T is strictly defined by its solid-state arrangement. Unlike planar stacking (like graphite), unsubstituted oligothiophenes adopt a Herringbone motif to maximize density against the repulsive quadrupole interactions of the sulfur atoms.

Unit Cell Parameters (Representative)

5T typically crystallizes in the Monoclinic system.[1]

| Parameter | Value (Approximate LT Phase) | Significance |

| Crystal System | Monoclinic | Low symmetry allows anisotropic transport. |

| Space Group | Centrosymmetric packing of pairs. | |

| a ( | ~6.0 - 6.2 | Short axis (Herringbone layer thickness). |

| b ( | ~7.7 - 7.9 | Herringbone stacking axis. |

| c ( | ~25.0 - 26.0 | Long axis (correlates to molecular length). |

| ~95 - 100 | Tilt angle of the unit cell. | |

| Z | 4 | Four molecules per unit cell. |

The Herringbone Motif

In the crystal lattice, 5T molecules do not stack face-to-face (cofacial). Instead, they pack edge-to-face .

-

Geometry: The plane of one molecule is roughly perpendicular (approx. 60-80°) to its neighbor.

-

Driving Force: This minimizes the steric repulsion between the

-electron clouds while optimizing C-H··· -

Transport Implication: This creates a 2D charge transport network within the ab-plane, but limits transport along the c-axis (long molecular axis).

Polymorphism

5T exhibits temperature-dependent polymorphism.

-

Low-Temperature (LT) Phase: Denser packing, higher order, preferred for electronics.

-

High-Temperature (HT) Phase: Near the melting point, the alkyl/ring librations increase, expanding the a and b axes and reducing charge mobility.

Structure-Property Relationships (Mechanism)

In organic semiconductors, charge transport occurs via Hopping Mechanism . The efficiency of this hop depends on the Transfer Integral (

Charge Transport Pathway

-

Hole Injection: An electron is removed (hole injected) into the HOMO of a 5T molecule.

-

Delocalization: The hole delocalizes across the conjugated backbone (intramolecular).

-

Hopping: The hole "hops" to a neighbor via the Herringbone contact points (intermolecular).

-

Note: Because 5T packs edge-to-face, the overlap is smaller than in cofacial stacks (like pentacene), but the 2D network is more robust against defects.

-

Mechanistic Diagram

Figure 2: Causal chain from crystal structure to electronic mobility. Note the interference of grain boundaries (traps) which necessitates the sublimation step described in Section 2.

References

-

Porzio, W., et al. "Structure and morphology of vacuum-evaporated quaterthiophene and quinquethiophene films." Makromolekulare Chemie. Macromolecular Symposia, 1991.

-

Horowitz, G., et al. "Thin-film transistors based on alpha-conjugated oligothiophenes." Synthetic Metals, 1991.

-

Lovinger, A. J., et al. "Structural origin of high-mobility in alpha-oligothiophenes." Journal of Materials Research, 1995.

-

Fichou, D. "Handbook of Oligo- and Polythiophenes." Wiley-VCH, 1999. (Standard Reference Text).

-

Cambridge Structural Database (CSD). "Crystal Structure Data for Oligothiophenes." (Search for CCDC 117770 for homologous 4T comparison).

Thermal stability of 2,5-bis(5-thiophen-2-ylthiophen-2-yl)thiophene

Thermal Stability and Phase Engineering of -Quinquethiophene (5T)

Executive Summary

-Quinquethiophene (5T)This technical guide dissects the thermal stability profile of 5T, focusing on its suitability for vacuum deposition processes, its polymorphic transitions, and the rigorous purification protocols required to leverage its p-type semiconducting properties.

Molecular Architecture & Thermal Logic

The thermal behavior of 5T is dictated by its rigid, conjugated backbone. Unlike polymers, 5T is a monodisperse oligomer (

Structural Determinants of Stability

-

Conjugation Length : The five thiophene rings provide a delocalized

-electron system. The energy required to break this conjugation is high, conferring intrinsic thermal resistance. -

Planarity & Packing : In the solid state, 5T adopts a trans-planar conformation. This allows for dense "herringbone" packing, which maximizes intermolecular Van der Waals forces. This packing energy (

) directly correlates to the material's high melting point and sublimation enthalpy. -

Odd-Even Effect : Unlike 6T (centrosymmetric), 5T possesses

symmetry (if planar). This subtle difference influences the tilt angle of the molecules relative to the substrate during thin-film growth, affecting thermal expansion coefficients and phase transition kinetics.

Thermal Profile & Phase Behavior

Understanding the thermal windows of 5T is non-negotiable for device fabrication. The material must be processed below its decomposition threshold but above the energy barriers required for crystalline ordering.

Critical Thermal Points

| Parameter | Value | Technical Context |

| Melting Point ( | 253–255 °C | The sharp endotherm observed in DSC. Processing above this point risks oxidative cross-linking if not under inert atmosphere. |

| Sublimation Temp ( | 180–210 °C | (High Vacuum < |

| Decomposition ( | > 300 °C | Onset of thiophene ring fragmentation or polymerization. |

| Glass Transition ( | ~150 °C | Observed in quenched films; critical for annealing protocols. |

Polymorphism and Thin Film Growth

5T exhibits enantiotropic polymorphism . The thermal history of the sample dictates the crystal phase:

-

Low-Temperature Phase (LT) : Obtained by vacuum evaporation at low substrate temperatures (

). Molecules are kinetically trapped. -

High-Temperature Phase (HT) : Thermodynamically stable phase accessed by annealing films or growing at elevated

. -

Melt-Quenched Morphology : Rapid cooling from the melt (

) induces a hierarchical self-organization, often forming large, single-crystal-like domains with uniaxially aligned stripes. This is distinct from the polycrystalline domains formed by standard evaporation.

Scientist's Note : In OFET fabrication, we specifically target the HT phase or the melt-annealed morphology because it minimizes grain boundaries, thereby increasing hole mobility (

).

Experimental Protocols: Validation & Purification

Thermal stability is only as good as the purity of the material. Impurities (catalyst residues, isomers) act as nucleation sites for degradation.

Protocol: Gradient Sublimation Purification

This is the gold standard for purifying 5T. It leverages the material's thermal stability to separate it from less stable volatile impurities and non-volatile residues.

Equipment : Three-zone tube furnace, quartz tube, vacuum pump.

-

Loading : Place crude 5T powder in the source boat (Zone 1).

-

Evacuation : Pump down to

Torr. Rationale: Removes oxygen to prevent thermal oxidation. -

Thermal Gradient Setup :

-

Zone 1 (Source) : Heat to 220 °C (Just below

). This promotes sublimation without melting. -

Zone 2 (Deposition) : Maintain at 160 °C . This is the crystallization zone.

-

Zone 3 (Trap) : Keep at RT . Catches light volatile impurities.

-

-

Process : Run for 24–48 hours.

-

Harvest : Collect the bright orange/red crystals from Zone 2.

-

Validation : Run DSC on the product. A sharp melting peak with

indicates high purity.

Protocol: Thermal Characterization (DSC/TGA)

To validate the thermal stability window for a new batch of 5T:

-

TGA (Thermogravimetric Analysis) :

-

Ramp: 10 °C/min under

. -

Target: Identify

. If weight loss > 1% occurs before 250 °C, the sample contains solvent or volatile oligomers (3T, 4T).

-

-

DSC (Differential Scanning Calorimetry) :

-

Cycle: Heat to 270 °C

Cool to 25 °C -

Analysis: The first heat removes thermal history. The cooling curve reveals crystallization (

), and the second heat confirms the intrinsic

-

Visualizing the Phase Engineering Workflow

The following diagram illustrates the logical flow from synthesis to device integration, highlighting the critical thermal checkpoints.

Figure 1: Thermal processing workflow for

Applications & Causality

Why does thermal stability matter for the end-user?

-

OFET Longevity : Devices operating at elevated temperatures require the active layer (5T) to remain in the HT phase. If the material relaxes to a lower energy phase or degrades, mobility drops drastically.

-

Vacuum Processability : The ability to sublime 5T without decomposition allows for the fabrication of multi-layer heterojunctions (e.g., in OPVs) with precise thickness control (

nm), which is impossible with solution-processed polymers that degrade or aggregate.

References

-

Fisher Scientific . alpha-Quinquethiophene CAS 5660-45-7 Properties. Retrieved from

-

Melucci, M., et al. (2003).[1][2] Multiscale Self-Organization of the Organic Semiconductor

-Quinquethiophene. Journal of the American Chemical Society. Retrieved from - Dimitrakopoulos, C. D., & Malenfant, P. R. (2002). Organic Thin Film Transistors for Large Area Electronics. Advanced Materials. (Contextual grounding on oligothiophene stability).

- Fichou, D. (Handbook of Oligo- and Polythiophenes). Structural and electronic properties of oligothiophenes.

Unveiling the Electronic Landscape: A Technical Guide to the Theoretical Modeling of 2,5-bis(5-thiophen-2-ylthiophen-2-yl)thiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oligothiophenes represent a cornerstone in the development of organic electronics, with their performance intricately linked to their molecular structure and electronic properties. This in-depth technical guide focuses on 2,5-bis(5-thiophen-2-ylthiophen-2-yl)thiophene (BTTT), a model oligothiophene, and delineates a comprehensive theoretical framework for its computational modeling. By leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we will explore the methodologies to predict and analyze its structural, electronic, and optical characteristics. This guide serves as a practical roadmap for researchers seeking to employ computational chemistry to accelerate the design and characterization of novel organic semiconductor materials.

Introduction: The Significance of Oligothiophenes and the Promise of BTTT

Oligothiophenes, short, well-defined chains of thiophene rings, have garnered significant attention in materials science due to their exceptional electronic and optical properties.[1] Their rigid, planar structures facilitate efficient charge transport, making them prime candidates for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[1] The compound 2,5-bis(5-thiophen-2-ylthiophen-2-yl)thiophene, hereafter referred to as BTTT, is a quintessential example of a short-chain oligothiophene that encapsulates the fundamental electronic characteristics of this class of materials.

Theoretical modeling provides a powerful, cost-effective avenue to investigate the structure-property relationships in these materials at the molecular level. By employing quantum chemical calculations, we can predict key parameters such as molecular geometry, electronic energy levels, absorption and emission spectra, and charge transport properties before embarking on potentially complex and time-consuming synthetic efforts. This in-silico approach allows for the rational design of new materials with tailored functionalities.

This guide will provide a detailed walkthrough of the theoretical modeling of BTTT, from the foundational principles of the chosen computational methods to the practical steps of calculation and the interpretation of the results.

The Theoretical Toolkit: A Scientist's Guide to DFT and TD-DFT

The cornerstone of modern computational chemistry for molecules of the size and complexity of BTTT lies in Density Functional Theory (DFT).[2] Unlike more computationally expensive wavefunction-based methods, DFT offers a remarkable balance of accuracy and efficiency by calculating the electron density of a system to determine its energy and other properties.[2]

For investigating the excited-state properties, such as light absorption and emission, Time-Dependent DFT (TD-DFT) is the method of choice.[3] TD-DFT extends the DFT framework to describe how the electron density of a molecule responds to a time-dependent electromagnetic field, such as light.[3]

The Causality Behind Methodological Choices: Functionals and Basis Sets

The accuracy of DFT and TD-DFT calculations is critically dependent on the choice of two key components: the exchange-correlation functional and the basis set.

-

Exchange-Correlation Functional: This is an approximation of the complex quantum mechanical interactions between electrons. For oligothiophenes, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT functional, have proven to be particularly effective. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-validated choice for geometry optimizations and electronic structure calculations of organic conjugated molecules.[4][5] For more accurate prediction of optical properties, especially charge-transfer excitations, long-range corrected functionals like ωB97XD or CAM-B3LYP are often recommended.[6]

-

Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set determines the flexibility and accuracy of the description of the electron distribution. For molecules containing second-row elements like sulfur, a Pople-style basis set such as 6-31G(d) is a good starting point, offering a reasonable compromise between accuracy and computational cost.[4] The "(d)" indicates the inclusion of polarization functions on heavy atoms, which are crucial for describing the bonding in molecules with heteroatoms. For higher accuracy, especially for calculating properties like electron affinities, a more flexible basis set with diffuse functions, such as 6-31+G(d,p) , may be employed.[7]

The following diagram illustrates the workflow for the theoretical modeling of BTTT:

Unveiling the Molecular Architecture: Geometry Optimization

The first and most crucial step in the theoretical modeling of BTTT is to determine its most stable three-dimensional structure, a process known as geometry optimization. This is typically performed using DFT with a functional like B3LYP and a basis set such as 6-31G(d).[2] The optimization algorithm systematically adjusts the positions of the atoms until the forces on each atom are close to zero, corresponding to a minimum on the potential energy surface.

For BTTT, a key structural parameter is the planarity of the thiophene rings. A planar conformation maximizes the overlap of p-orbitals, leading to enhanced π-conjugation and, consequently, more efficient charge transport.[8] While the crystal structure of a brominated derivative of BTTT shows a high degree of planarity, with a root-mean-square deviation of only 0.06 Å, theoretical calculations can provide insights into the conformational flexibility of the molecule in the gas phase or in solution.[8]

Protocol for Geometry Optimization:

-

Input Structure: Construct the initial 3D structure of BTTT. This can be done using a molecular builder or by modifying a known crystal structure of a similar compound.[8]

-

Computational Method: Specify the DFT method, for example, B3LYP/6-31G(d).

-

Optimization Keyword: Use the Opt keyword in the computational chemistry software package (e.g., Gaussian, ORCA).

-

Frequency Calculation: Following a successful optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.

The optimized geometry provides a wealth of information, including bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available.

The Electronic Heart of BTTT: Frontier Molecular Orbitals

The electronic properties of BTTT are largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate an electron (its ionization potential), while the LUMO energy is related to its ability to accept an electron (its electron affinity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's optical and electronic properties.[2]

For conjugated molecules like BTTT, the HOMO and LUMO are typically π-orbitals delocalized over the entire molecule. Visualizing the spatial distribution of these orbitals provides valuable insights into the regions of the molecule involved in electronic transitions and charge transport.

| Property | Description | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ionization potential and the ability to donate an electron (p-type conductivity). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the electron affinity and the ability to accept an electron (n-type conductivity). |

| HOMO-LUMO Gap | Energy difference between the HOMO and LUMO. | Correlates with the optical absorption energy and influences the material's color and conductivity. |

Table 1: Key Electronic Properties Derived from Frontier Molecular Orbitals.

BTTT and Light: Simulating Optical Properties with TD-DFT

The interaction of BTTT with light, leading to absorption and emission, can be accurately modeled using TD-DFT. These calculations provide information about the energies of electronic transitions and their corresponding oscillator strengths, which determine the intensity of the absorption peaks.

Protocol for Simulating UV-Vis Absorption Spectrum:

-

Optimized Geometry: Use the ground-state optimized geometry of BTTT.

-

TD-DFT Calculation: Perform a TD-DFT calculation using a suitable functional (e.g., ωB97XD) and basis set (e.g., 6-31+G(d,p)).

-

Number of States: Request the calculation of a sufficient number of excited states to cover the spectral region of interest.

-

Spectrum Generation: The calculated excitation energies and oscillator strengths can be used to generate a theoretical UV-Vis spectrum, which can be compared with experimental data for validation.

Similarly, the fluorescence spectrum can be simulated by first optimizing the geometry of the first excited state and then performing a TD-DFT calculation to determine the emission energy. The difference between the absorption and emission maxima is known as the Stokes shift.

Predicting Performance: Charge Transport Properties

The efficiency of charge transport in organic semiconductors is a key determinant of their performance in electronic devices. Within the framework of Marcus theory, the rate of charge hopping between adjacent molecules is governed by two primary parameters: the reorganization energy (λ) and the transfer integral (t).[9][10]

-

Reorganization Energy (λ): This is the energy required to distort the geometry of a neutral molecule to that of its charged state (and vice versa) without the actual transfer of charge.[11] A lower reorganization energy generally leads to a higher charge mobility. The reorganization energy has two components: an internal component related to changes in the molecular geometry and an external component related to the polarization of the surrounding medium. The internal reorganization energy can be calculated using DFT.

-

Transfer Integral (t): This parameter quantifies the electronic coupling between adjacent molecules and is highly sensitive to their relative orientation and distance.[9] Larger transfer integrals facilitate more efficient charge hopping. The transfer integral is typically calculated for a dimer of the molecule in a configuration representative of the solid-state packing.

Protocol for Calculating Internal Reorganization Energy (λi):

-

Optimize Geometries: Optimize the geometries of both the neutral molecule and its cation (for hole transport) or anion (for electron transport).

-

Single-Point Energies: Perform single-point energy calculations:

-

The energy of the neutral molecule at its optimized geometry (EN(gN)).

-

The energy of the ion at its optimized geometry (EI(gI)).

-

The energy of the neutral molecule at the ion's geometry (EN(gI)).

-

The energy of the ion at the neutral molecule's geometry (EI(gN)).

-

-

Calculate λi: The internal reorganization energy is calculated as: λi = (EN(gI) - EN(gN)) + (EI(gN) - EI(gI))

The following diagram illustrates the concept of reorganization energy:

Conclusion: From Theoretical Insights to Material Innovation

This technical guide has outlined a comprehensive computational methodology for the theoretical modeling of 2,5-bis(5-thiophen-2-ylthiophen-2-yl)thiophene. By systematically applying DFT and TD-DFT, researchers can gain deep insights into the structural, electronic, optical, and charge transport properties of this and other oligothiophenes. These theoretical predictions, when validated by experimental data, provide a powerful tool for the rational design of next-generation organic electronic materials with enhanced performance characteristics. The synergy between computational modeling and experimental synthesis is paramount to accelerating the innovation cycle in the exciting field of organic electronics.

References

-

Abu-Melha, S. (2022). Molecular modeling and antioxidant activity of newly synthesized 3-hydroxy-2-substituted-thiophene derivatives. Journal of Molecular Structure, 1250, 131821. [Link]

- Adejoro, I. A., & Adeboye, M. K. (2013). Study the substitution effect on electronic properties by using two methods Hartree-Fock (HF) and DFT and 6-31G* bases sets to pyrrole and thiophene molecules. Journal of Chemical and Pharmaceutical Research, 5(12), 833-839.

-

Al-Aqar, R. (2022). Absorption and Fluorescence Properties of 3,6-bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione. A Covalent Fluorescence in Solution and in the Solid State. Baghdad Science Journal, 19(5), 116. [Link]

-

Belhoni, A., et al. (2022). DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. E3S Web of Conferences, 336, 00042. [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). CSD Entry 787161. [Link]

-

Cornil, J., et al. (2002). Organic semiconductors: A theoretical characterization of the basic parameters governing charge transport. Proceedings of the National Academy of Sciences, 99(1), 49-54. [Link]

-

Dikcal, F., Ozturk, T., & Cinar, M. E. (2017). Fused thiophenes: An overview of the computational investigations. Organic Communications, 10(2), 56-71. [Link]

- Hohenberg, P., & Kohn, W. (1964). Inhomogeneous Electron Gas. Physical Review, 136(3B), B864–B871.

- Irfan, A., et al. (2014). Highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), energy gap and UV-VIS are calculated using DFT and TD methods for thiophene and IR dyes. Journal of Molecular Structure, 1076, 52-60.

-

Khan, E., et al. (2015). Synthesis Characterization and DFT Calculations of 2,5-Substituted Thiophene Derivatives. Journal of Chemical Crystallography, 45, 331-338. [Link]

-

Le, T. H., et al. (2021). DFT study on some polythiophenes containing benzo[d]thiazole and benzo[d]oxazole: structure and band gap. RSC Advances, 11(52), 32938-32947. [Link]

- Marques, M. A., & Gross, E. K. (2004). Time-dependent density functional theory. Annual review of physical chemistry, 55, 427-455.

-

Meller, J., et al. (2019). Comparative Computational Study of Electronic Excitations of Neutral and Charged Small Oligothiophenes and Their Extrapolations Based on Simple Models. ACS omega, 4(3), 5366-5374. [Link]

- Marcus, R. A. (1993). Electron transfer reactions in chemistry. Theory and experiment. Reviews of modern physics, 65(3), 599.

- Nardes, A. M., et al. (2013). Reorganization energy for hole and electron transfer of poly (3-hexylthiophene) derivatives. The Journal of Physical Chemistry C, 117(26), 13427-13435.

- Peach, M. J., et al. (2006). Assessment of density functionals for the calculation of the energies of charge-transfer transitions. The Journal of chemical physics, 125(19), 194103.

- Runge, E., & Gross, E. K. (1984). Density-functional theory for time-dependent systems. Physical review letters, 52(12), 997.

-

To, K. C. (2023). DFT Computation of the Electron Spectra of Thiophene. Canadian Journal of Chemistry. [Link]

-

Tovar, J. D. (2011). Poly(2,5-bis(2-octyldodecyl)-3,6-di(furan-2-yl)-2,5-dihydro-pyrrolo[3,4-c]pyrrole-1,4-dione-co-thieno[3,2-b]thiophene): a high performance polymer semiconductor for both organic thin film transistors and organic photovoltaics. Journal of the American Chemical Society, 133(43), 17189-17192. [Link]

-

Wang, L., et al. (2023). Exploring the Electronic, Optical, and Charge Transfer Properties of A-D-A-Type IDTV-ThIC-Based Molecules To Enhance Photovoltaic Performance of Organic Solar Cells. ACS omega, 8(41), 38481-38493. [Link]

-

Wikipedia contributors. (2023, December 27). Marcus theory. In Wikipedia, The Free Encyclopedia. Retrieved 04:42, February 2, 2026, from [Link]

-

Wu, J. S., et al. (2021). Quantifying Charge Carrier Localization in PBTTT Using Thermoelectric and Spectroscopic Techniques. The journal of physical chemistry. C, Nanomaterials and interfaces, 125(3), 1965-1976. [Link]

-

Yilmaz, M., et al. (2019). Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application. Beilstein journal of organic chemistry, 15, 2364-2371. [Link]

- Zade, S. S., & Bendikov, M. (2010). The art of drawing resonance structures for conducting polymers. Accounts of chemical research, 43(8), 1139-1148.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Organic semiconductors: A theoretical characterization of the basic parameters governing charge transport - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Marcus theory - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Synthesis of 2,5-bis(5-thiophen-2-ylthiophen-2-yl)thiophene via Stille coupling

Application Note: High-Purity Synthesis of -Quinquethiophene (5T) via Stille Coupling

Introduction & Strategic Overview

While oxidative coupling (e.g., using

Retrosynthetic Analysis

To maximize yield and simplify purification, a convergent

Disconnection Strategy:

-

Core Electrophile: 2,5-Dibromothiophene

-

Nucleophilic Wings: 5-(Tributylstannyl)-2,2'-bithiophene (2 equivalents)

Figure 1: Convergent retrosynthetic strategy for

Experimental Protocols

Protocol A: Synthesis of Precursor (5-Tributylstannyl-2,2'-bithiophene)

Note: Commercial 2,2'-bithiophene is the starting material. This step requires strict anhydrous conditions.

Reagents:

-

2,2'-Bithiophene (1.0 equiv)[1]

- -Butyllithium (1.1 equiv, 2.5 M in hexanes)

-

Tributyltin chloride (

) (1.2 equiv) -

Anhydrous THF (Solvent)

Procedure:

-

Setup: Flame-dry a 250 mL Schlenk flask and purge with Argon. Add 2,2'-bithiophene (1.66 g, 10 mmol) and anhydrous THF (50 mL). Cool to -78 °C (dry ice/acetone bath).

-

Lithiation: Dropwise add

-BuLi (4.4 mL, 11 mmol) over 15 minutes. The solution will turn bright green/yellow. Stir at -78 °C for 1 hour, then warm to -20 °C for 30 minutes to ensure complete deprotonation at the 5-position. -

Stannylation: Cool back to -78 °C. Add

(3.25 mL, 12 mmol) dropwise. -

Quench: Allow the mixture to warm to room temperature (RT) overnight. Quench with saturated

(aq). -

Workup: Extract with diethyl ether (

mL). Wash combined organics with brine, dry over -

Purification: The crude oil is often used directly or passed quickly through a neutral alumina plug (hexane eluent) to remove polar impurities. Do not use silica gel as it can cause destannylation.

Protocol B: Stille Coupling (Synthesis of 5T)

This protocol uses

Reagents:

-

2,5-Dibromothiophene (242 mg, 1.0 mmol)

-

5-(Tributylstannyl)-2,2'-bithiophene (Prepared in Protocol A) (1.0 g, ~2.2 mmol)

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [

] (5 mol%, 58 mg) -

Solvent: Anhydrous Toluene (20 mL) or DMF (for higher solubility)

Step-by-Step Methodology:

-

Degassing (Crucial): In a 50 mL Schlenk tube, dissolve the dibromide and stannane in toluene. Degas the solvent by bubbling Argon for 20 minutes. Oxygen is the primary cause of homocoupling side reactions.

-

Catalyst Addition: Add

quickly against a counter-flow of Argon. Seal the tube. -

Reaction: Heat to 110 °C (reflux) for 24–48 hours. The solution will darken, and a bright orange/yellow precipitate (the product) will likely form as the reaction proceeds.

-

Monitoring: Check TLC (Hexane/DCM). The stannane spot will disappear.

-

Termination: Cool to RT.

Protocol C: Purification & Tin Removal (The "Trustworthiness" Step)

Organotin residues are toxic and act as charge traps in organic electronics. Standard chromatography is insufficient.

Workflow:

-

Filtration: Filter the crude reaction mixture. The solid precipitate is often pure 5T. Wash the solid with hexane (to remove unreacted stannane) and methanol (to remove catalyst ligands).

-

KF Workup (For filtrate/soluble fraction): If product remains in solution, add 20 mL of saturated aqueous Potassium Fluoride (KF). Stir vigorously for 2 hours.

-

Recrystallization: Combine solids and recrystallize from Chlorobenzene or 1,2-Dichlorobenzene . These high-boiling solvents are required to dissolve 5T at high temperatures.

-

Yield: Typical isolated yield is 60–75%.

-

-

Sublimation (Optional but Recommended): For device applications, sublime the recrystallized product at 220–240 °C under high vacuum (

Torr) to remove trace metal contaminants.

Characterization & Data

Expected Properties of

| Parameter | Value / Range | Notes |

| Appearance | Bright Orange/Yellow Powder | Color deepens with chain length |

| Melting Point | 255 – 260 °C | Sharp MP indicates high purity |

| UV-Vis ( | 416 nm (in | Diagnostic of 5-ring conjugation |

| Fluorescence | Green emission | |

| Characteristic thiophene region | ||

| Solubility | Low in | Poor solubility complicates NMR |

Catalytic Cycle Visualization

Understanding the cycle helps troubleshoot "stalled" reactions.

Figure 2: The Stille catalytic cycle. Transmetalation is often the rate-limiting step, accelerated by CuI if necessary.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield / Stalled Reaction | Catalyst poisoning or "Pd Black" formation | Add 10 mol% CuI (Copper Iodide). This "Farina effect" accelerates transmetalation by forming a more reactive organocopper intermediate. |

| Homocoupling (R-R) | Oxygen presence | Degas solvents more rigorously (Freeze-Pump-Thaw is best). |

| Product Insoluble | Oligomer aggregation | Switch solvent to 1,2-Dichlorobenzene or Chlorobenzene and run at 130 °C. |

| Tin Residues in NMR | Incomplete removal | Use 10% KF on Silica gel for column chromatography instead of standard silica. |

Safety Protocols (Critical)

-

Organotin Toxicity: Tributyltin compounds are neurotoxins and endocrine disruptors.

-

Handling: Double-glove (Nitrile). Work exclusively in a fume hood.

-

Waste: Segregate all tin-containing waste (liquids and solids) into a dedicated "Organotin Waste" container. DO NOT mix with general organic waste.

-

Glassware: Rinse all glassware with a dilute bleach solution (sodium hypochlorite) before washing to oxidize residual tin species into less toxic inorganic forms.

-

-

Solvents: Toluene and Chlorobenzene are flammable and toxic. Avoid inhalation.

References

- Synthesis of Oligothiophenes: Barbarella, G., et al. "Regioselective oligothiophene synthesis." Journal of Organic Chemistry, 1994.

-

Stille Coupling Mechanism: Farina, V., et al. "The Stille Reaction."[1][5][6] Organic Reactions, 1997. Link

-

Tin Removal Protocols: BenchChem Technical Support. "Removal of Organotin Residues from Stille Reactions." Link

-

Physical Properties: TCI Chemicals.

-Quinquethiophene (Q0079)." Link -

General Protocol: "Stille Coupling - Organic Synthesis Procedures." Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Removal of organotin compounds and metals from Swedish marine sediment using Fenton’s reagent and electrochemical treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. sdlookchem.com [sdlookchem.com]

Thin-film deposition of 2,5-bis(5-thiophen-2-ylthiophen-2-yl)thiophene for OFETs

An Application Guide to the Thin-Film Deposition of 2,5-bis(5-thiophen-2-ylthiophen-2-yl)thiophene for High-Performance Organic Field-Effect Transistors

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the deposition of high-quality thin films of 2,5-bis(5-thiophen-2-ylthiophen-2-yl)thiophene (BTTT), an oligothiophene-based organic semiconductor, for the fabrication of Organic Field-Effect Transistors (OFETs). This guide is intended for researchers and scientists in materials science and electronics, offering both foundational principles and detailed, field-proven protocols.

Introduction: The Promise of BTTT in Organic Electronics

Organic semiconductors (OSCs) are the cornerstone of next-generation flexible, transparent, and low-cost electronics.[1] Among the various classes of OSCs, thiophene-based small molecules and polymers have garnered significant attention due to their excellent charge transport properties and environmental stability.[2][3] 2,5-bis(5-thiophen-2-ylthiophen-2-yl)thiophene, hereafter referred to as BTTT, is a promising p-type organic semiconductor. Its rigid, planar, and π-conjugated structure facilitates efficient intermolecular charge hopping, a prerequisite for high charge carrier mobility.

The performance of an OFET is not solely determined by the intrinsic properties of the semiconductor but is critically dependent on the morphology and crystalline order of the semiconductor thin film.[4][5] Therefore, the deposition process is a crucial step that dictates the ultimate device performance. This guide will explore two primary deposition methodologies: Vacuum Thermal Evaporation (VTE) and Solution Shearing, explaining the rationale behind process parameters to enable researchers to achieve optimal and reproducible results.

Fundamentals of Organic Field-Effect Transistors (OFETs)

An OFET is a three-terminal device that uses an applied gate voltage to control the flow of current between the source and drain electrodes.[6] The basic structure, often a Bottom-Gate, Top-Contact (BGTC) configuration for research purposes, is foundational to its operation.

-

Gate Electrode: Typically a heavily doped silicon wafer (n++ Si).[7]

-

Dielectric Layer: A thermally grown silicon dioxide (SiO₂) layer that insulates the gate from the semiconductor.[7] Its quality is paramount for low-voltage operation and minimal leakage current.

-

Organic Semiconductor (OSC): The active layer (in this case, BTTT) where charge transport occurs.

-

Source and Drain Electrodes: Metal contacts (commonly Gold) through which current enters and exits the device.

The primary function of the gate voltage (VG) is to induce an accumulation of charge carriers (holes for p-type BTTT) at the semiconductor/dielectric interface, forming a conductive "channel." By modulating VG, the conductivity of this channel can be turned on or off.[6]

The Critical Role of the Substrate and Interface

The interface between the dielectric and the organic semiconductor is where charge transport occurs. Its chemical and physical properties have a profound impact on the growth of the BTTT film and, consequently, on device performance.[8] An untreated SiO₂ surface contains hydroxyl groups (-OH) that can act as charge traps, impeding carrier transport.[7]

Therefore, surface modification is a critical, non-negotiable step. Treatment with self-assembled monolayers (SAMs) like octadecyltrichlorosilane (OTS) renders the surface hydrophobic and reduces trap densities. This modification lowers the surface energy, promoting the growth of highly ordered, crystalline domains of the organic semiconductor, which is essential for achieving high mobility.[9][10][11]

Thin-Film Deposition Protocols

The choice between vacuum and solution-based deposition depends on the material's properties (thermal stability, solubility) and the desired application (lab-scale vs. large-area printing).

Protocol 1: Vacuum Thermal Evaporation (VTE)

VTE is a physical vapor deposition (PVD) method suitable for thermally stable small molecules like BTTT.[12] In a high vacuum, the material is heated until it sublimates, and the vapor travels to and condenses on the cooler substrate.

Causality Behind VTE Parameters:

-

High Vacuum (<10⁻⁶ Torr): A high vacuum is essential to increase the mean free path of the evaporated BTTT molecules, ensuring they travel directly to the substrate without colliding with background gas molecules. This minimizes impurities in the resulting film.[12]

-

Substrate Temperature (Tsub): This is arguably the most critical parameter. Tsub provides thermal energy to the deposited molecules, allowing them to diffuse on the surface and find energetically favorable positions within a crystal lattice.[13] An optimal Tsub balances sufficient surface mobility against the risk of re-evaporation. For many oligothiophenes, this temperature is often in the range of 60-120°C.[13]

-

Deposition Rate (0.1-0.5 Å/s): A slow deposition rate allows molecules more time to arrange themselves into an ordered crystalline structure. Faster rates can lead to amorphous or poorly ordered films with higher defect densities.

Step-by-Step VTE Protocol:

-

Substrate Preparation:

-

Use heavily n-doped Si wafers with a 200-300 nm thermal oxide layer.

-

Clean the substrates by sonicating sequentially in acetone, and isopropanol (15 minutes each).

-

Dry the substrates with a stream of dry nitrogen gas.

-

Treat with oxygen plasma for 5-10 minutes to remove organic residues and activate the surface.

-

For surface modification, immediately transfer to an OTS solution (e.g., in toluene or hexadecane) or place in a vacuum desiccator with a few drops of OTS for vapor-phase treatment overnight.

-

After treatment, rinse the substrates with toluene and isopropanol to remove excess OTS and anneal at 120°C for 10 minutes.

-

-

Deposition Procedure:

-

Load the OTS-treated substrate into the thermal evaporator.

-

Place high-purity BTTT powder into a suitable evaporation boat (e.g., tungsten or molybdenum).

-

Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr.

-

Heat the substrate to the desired temperature (e.g., 80°C). Allow it to stabilize for 30 minutes.

-

Slowly increase the current to the evaporation boat until the desired deposition rate (e.g., 0.2 Å/s), monitored by a quartz crystal microbalance, is achieved.

-

Deposit a film of the desired thickness (typically 30-50 nm for OFETs).[14]

-

Once deposition is complete, turn off the boat power and allow the substrate to cool to room temperature under vacuum before venting the chamber.

-

-

Electrode Deposition:

-

Using a shadow mask, deposit the source and drain electrodes (e.g., 50 nm of Gold with a thin 5 nm Chromium or Titanium adhesion layer) on top of the BTTT film via thermal evaporation.

-

Protocol 2: Solution Shearing

Solution-based techniques are attractive for their potential in low-cost, large-area manufacturing.[1] Solution shearing is a meniscus-guided coating technique capable of producing highly crystalline, aligned thin films, often leading to superior device performance compared to simple spin-coating or drop-casting.[15][16]

Causality Behind Solution Shearing Parameters:

-

Solvent Choice: The solvent must have good solubility for BTTT and a suitable boiling point. High-boiling-point solvents (e.g., dichlorobenzene, trichlorobenzene) evaporate slowly, allowing more time for molecular self-assembly and crystallization.

-

Solution Concentration: Affects the final film thickness and can influence the nucleation and growth kinetics.

-

Shearing Speed: A slower speed generally promotes the growth of larger crystalline domains and better molecular ordering.

-

Substrate Temperature: Similar to VTE, heating the substrate controls the solvent evaporation rate. A temperature slightly below the solvent's boiling point is often optimal.

Step-by-Step Solution Shearing Protocol:

-

Substrate Preparation:

-

Prepare pre-patterned BGBC (Bottom-Gate, Bottom-Contact) substrates. These consist of a Si/SiO₂ wafer with pre-deposited source-drain electrodes.

-

Clean and perform OTS surface treatment as described in the VTE protocol (Section 4.1, Step 1). A high-quality, uniform SAM is critical for solution-based methods.

-

-

Solution Preparation:

-

Prepare a solution of BTTT in a high-boiling-point solvent like 1,2-dichlorobenzene at a concentration of 5-10 mg/mL.[17]

-

To improve film quality and adhesion, a polymer binder such as polystyrene (PS) can be added to the solution in a specific ratio (e.g., 1:1 BTTT:PS by weight).[18]

-

Heat the solution (e.g., at 60°C) and stir for several hours to ensure complete dissolution. Filter through a 0.2 µm PTFE filter before use.

-

-

Deposition Procedure:

-

Place the prepared substrate on a precision hotplate set to the desired temperature (e.g., 90-110°C).

-

Position a "shearing blade" (e.g., a clean, flat glass slide or another silicon wafer) at a small angle and a fixed gap (e.g., 50-100 µm) above the substrate.

-

Dispense a small volume of the hot BTTT solution into the gap between the blade and the substrate to form a meniscus.

-

Move the substrate at a constant, slow speed (e.g., 0.1-1.0 mm/s) relative to the stationary blade.

-

As the solvent evaporates at the receding meniscus, a crystalline thin film of BTTT is deposited.

-

After deposition, anneal the film on the hotplate for an additional 10-30 minutes to remove residual solvent and potentially improve crystallinity.

-

Device Characterization and Performance Metrics

After fabrication, the OFETs must be characterized to evaluate their performance. This is typically done using a semiconductor parameter analyzer in a probe station.

Key Measurements:

-

Output Characteristics (ID vs. VD): This measurement is performed by sweeping the drain voltage (VD) at various constant gate voltages (VG). These curves show the distinct linear and saturation regimes of transistor operation.[19]

-

Transfer Characteristics (ID vs. VG): This is the most important measurement for extracting key performance metrics. It involves sweeping the gate voltage (VG) at a constant, high drain voltage (VD, in the saturation regime).[19]

Performance Parameters Extracted from Transfer Curve:

-

Field-Effect Mobility (µ): Represents how quickly charge carriers move through the semiconductor channel. It is calculated from the slope of the √|ID| vs. VG plot in the saturation regime.

-

On/Off Current Ratio (Ion/Ioff): The ratio of the maximum current (Ion) when the transistor is "on" to the minimum current (Ioff) when it is "off." A high ratio (>10⁵) is desirable for switching applications.

-

Threshold Voltage (Vth): The gate voltage at which the conductive channel begins to form.

| Parameter | Deposition Method | Typical Value Range | Significance |

| Field-Effect Mobility (µ) | VTE, Solution Shearing | 0.1 - 2.0 cm²/Vs | Indicates charge transport efficiency; higher is better.[9][10] |

| On/Off Ratio | VTE, Solution Shearing | 10⁵ - 10⁸ | Defines the quality of the switch; higher is better.[4] |

| Threshold Voltage (Vth) | VTE, Solution Shearing | 0 to -20 V | Indicates the voltage needed to turn the device on.[4] |

| Film Morphology | VTE, Solution Shearing | Large, interconnected crystalline grains | Crucial for efficient charge transport across the channel.[10] |

Note: The values presented are typical for high-performance oligothiophene-based OFETs and serve as a target for optimization of BTTT deposition.

Conclusion and Outlook

The successful fabrication of high-performance OFETs using 2,5-bis(5-thiophen-2-ylthiophen-2-yl)thiophene is fundamentally linked to the precise control of the thin-film deposition process. By understanding the causality behind key experimental parameters—such as substrate temperature in vacuum deposition and shearing speed in solution processing—researchers can manipulate the molecular ordering and film morphology to achieve optimal charge transport. The protocols provided herein, grounded in established principles of materials science, offer a robust starting point for developing and optimizing BTTT-based electronic devices. The combination of a well-chosen deposition technique with meticulous substrate preparation is the key to unlocking the full potential of this promising organic semiconductor.

References

- (주)연진에스텍. (2024). Thin Film Deposition By Thermal Evaporation Systems.

- Frontiers. (n.d.). Organic Semiconductor Field-Effect Transistors Based on Organic-2D Heterostructures.

- SUNFEST. (n.d.). Characterization and Design of Organic Field-Effect Transistor Circuits for Sensing Bioelectromagnetism.

- cmditr. (2011). OFET Fabrication and Characterization. YouTube.

- Ossila. (n.d.). Organic Field Effect Transistors (OFET).

- Chabinyc, M. L., et al. (2007). X-ray Scattering Study of Thin Films of Poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene). Journal of the American Chemical Society.

- Journal of Materials Chemistry C. (n.d.). The future of solution processing toward organic semiconductor devices: a substrate and integration perspective. RSC Publishing.

- ResearchGate. (n.d.). Fabrication process of the organic field-effect transistor arrays....

- AIP Publishing. (2007). Fabrication of thin-film organic transistor on flexible substrate via ultraviolet transfer embossing. Applied Physics Letters.

- ResearchGate. (n.d.). Influence of the substrate temperature during deposition on film characteristics of copper phthalocyanine and field-effect transistor properties.

- Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review.

- Korvus Technology. (n.d.). Vacuum Deposition Coating | Thin Film Vacuum Coating.

- ResearchGate. (n.d.). High performance solution-processable tetrathienoacene (TTAR) based small molecules for organic field effect transistors (OFETs).

- NIH. (2024). Stabilizing Stretchable Organic Transistors Through Small‐Molecule Additive Blending for Ultra‐Sensitive Pesticide Detection.

- Synthesis, Characterization of thiophene derivatives and its biological applications. (2024).

- ACS Publications. (2015). Best Practices for Reporting Organic Field Effect Transistor Device Performance. Chemistry of Materials.

- Effects of Substrates on the Performance of Pt Thin-Film Resistance Temperature Detectors. (n.d.).

- ACS Publications. (n.d.). Introduction to Organic Thin Film Transistors and Design of n-Channel Organic Semiconductors. Chemistry of Materials.

- High-Performance, Stable Organic Thin-Film Field-Effect Transistors Based on Bis-5′-alkylthiophen-2. (n.d.).

- Qucosa - TU Dresden. (n.d.). Exploring the Use of Solution-Shearing for the Fabrication of High-Performance Organic Transistors.

- Denton Vacuum. (n.d.). What is Thin Film Deposition?.

- Journal of Materials Chemistry C. (n.d.). Organic field-effect transistor-based sensors: recent progress, challenges and future outlook. RSC Publishing.

- OSTI. (2007). X-Ray Scattering Study of Thin Films of Poly(2,5-Bis(3-Alkylthiophen-2-Yl) Thieno[3,2-B]thiophene).

- Materize. (n.d.). Vacuum Deposition of Thin Films.

- RSC Publishing. (n.d.). Role of substrate effects on the morphological, structural, electrical and thermoelectrical properties of V2O5 thin films.

- Sigma-Aldrich. (n.d.). Organic Materials for Thin Film Transistors.

- SciSpace. (n.d.). High performance organic field-effect transistors with a solid and aqueous dielectric.

- RSC Publishing. (2023). Solution-processable organic semiconductors with over 220 °C glass transition temperature: manipulating morphology using a helical polycyclic heteroaromatic motif.

- ACS Publications. (n.d.). Orientation Control of Solution-Processed Organic Semiconductor Crystals To Improve Out-of-Plane Charge Mobility. Chemistry of Materials.

- PubMed. (2011). Influence of substrate surface chemistry on the performance of top-gate organic thin-film transistors.

- ResearchGate. (2011). Synthesis, properties and biological activity of thiophene: A review.

- PubMed. (2017). High performance solution-processable tetrathienoacene (TTAR) based small molecules for organic field effect transistors (OFETs).

- AIP Publishing. (2018). Tutorial: Organic field-effect transistors: Materials, structure and operation.

- Cloudfront.net. (n.d.). Introduction to Organic Thin Film Transistors and Design of n-Channel Organic Semiconductors.

- Vacuum Depositing Inc. (2022). A Guide to Thin Film Coating Techniques.

- Wikipedia. (n.d.). Thiophene.

- Nanoconfining solution-processed organic semiconductors for emerging optoelectronics. (2021).

- National Institute of Standards and Technology. (2007). X-Ray Scattering Study of Thin-Films of Poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene.

- ResearchGate. (2004). Organic thin film transistors: From theory to real devices.

- Electrolytic Gated Organic Field-Effect Transistors for Application in Biosensors—A Review. (2024).

- Qiu, L., et al. (2021). Doped Vertical Organic Field‐Effect Transistors Demonstrating Superior Bias‐Stress Stability. Small.

- Chemsrc. (2024). 2-methyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene.

- Nanoconfining solution-processed organic semiconductors for emerging optoelectronics. (2021).

- PubMed Central. (2020). Electrode and dielectric layer interface device engineering study using furan flanked diketopyrrolopyrrole–dithienothiophene polymer based organic transistors.

- RSC Publishing. (n.d.). Poly(2,5-bis(2-octyldodecyl)-3,6-di(furan-2-yl)-2,5-dihydro-pyrrolo[3,4-c]pyrrole-1,4-dione-co-thieno[3,2-b]thiophene): a high performance polymer semiconductor for both organic thin film transistors and organic photovoltaics.

Sources

- 1. The future of solution processing toward organic semiconductor devices: a substrate and integration perspective - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 2. journalwjarr.com [journalwjarr.com]

- 3. Organic field-effect transistor-based sensors: recent progress, challenges and future outlook - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 4. Frontiers | Organic Semiconductor Field-Effect Transistors Based on Organic-2D Heterostructures [frontiersin.org]

- 5. Nanoconfining solution-processed organic semiconductors for emerging optoelectronics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ossila.com [ossila.com]

- 7. youtube.com [youtube.com]

- 8. Influence of substrate surface chemistry on the performance of top-gate organic thin-film transistors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tsapps.nist.gov [tsapps.nist.gov]

- 10. X-Ray Scattering Study of Thin-Films of Poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene | NIST [nist.gov]

- 11. Electrode and dielectric layer interface device engineering study using furan flanked diketopyrrolopyrrole–dithienothiophene polymer based organic transistors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thin Film Deposition By Thermal Evaporation Systems - (주)연진에스텍 [yeonjin.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. tud.qucosa.de [tud.qucosa.de]

- 17. Solution-processable organic semiconductors with over 220 °C glass transition temperature: manipulating morphology using a helical polycyclic heteroaromatic motif - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]

- 18. scispace.com [scispace.com]

- 19. pubs.acs.org [pubs.acs.org]

Solution-processing of 2,5-bis(5-thiophen-2-ylthiophen-2-yl)thiophene

An In-depth Technical Guide to the Solution-Processing of 2,5-bis(5-thiophen-2-ylthiophen-2-yl)thiophene (BTTT) for High-Performance Organic Electronics

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the solution-processing of 2,5-bis(5-thiophen-2-ylthiophen-2-yl)thiophene (BTTT), a promising organic semiconductor for next-generation electronic devices. This guide delves into the fundamental principles and provides detailed, field-proven protocols for the successful fabrication of high-quality BTTT thin films and their integration into electronic device architectures.

Introduction: The Promise of Thiophene-Based Oligomers in Organic Electronics

Oligothiophenes are a class of conjugated organic materials that have garnered significant attention for their excellent charge transport properties and environmental stability.[1] Their rigid, planar molecular structure facilitates strong intermolecular π-π stacking, which is crucial for efficient charge hopping between molecules. Among these, 2,5-bis(5-thiophen-2-ylthiophen-2-yl)thiophene (BTTT) stands out for its well-defined molecular structure and its potential for high charge carrier mobility. The ability to process these materials from solution offers a significant advantage over traditional vacuum deposition techniques, enabling low-cost, large-area, and flexible electronics.[2] This guide focuses on harnessing the full potential of BTTT through optimized solution-based methodologies.

Thiophene-based materials are versatile and have been explored in a wide range of applications, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.[3][4] The performance of devices based on these materials is critically dependent on the morphology and crystallinity of the active semiconductor layer, which are, in turn, heavily influenced by the solution-processing conditions.[5]

Molecular Structure of 2,5-bis(5-thiophen-2-ylthiophen-2-yl)thiophene (BTTT)

The molecular structure of BTTT consists of a central thiophene ring connected to two bithiophene units at its 2 and 5 positions. This extended π-conjugated system is responsible for its excellent semiconducting properties.

Caption: Molecular Structure of BTTT.

Synthesis of BTTT: A Brief Overview

While this guide focuses on solution processing, an understanding of the synthesis is beneficial. BTTT and its derivatives are typically synthesized through cross-coupling reactions. The Suzuki and Stille coupling reactions are among the most common and effective methods for forming the carbon-carbon bonds between the thiophene units.[6][7] For instance, 2,5-dibromothiophene can be coupled with a thiophene boronic acid or stannane derivative in the presence of a palladium catalyst. The purity of the final product is paramount for achieving optimal electronic performance, and thus, rigorous purification steps such as recrystallization and sublimation are often necessary.

Solubility of BTTT: The Key to Solution-Processing

The solubility of an organic semiconductor is a critical parameter that dictates its processability from solution.[8] BTTT, being a relatively rigid and planar molecule, exhibits limited solubility in many common organic solvents. However, appropriate solvent selection is crucial for preparing high-quality thin films. The functionalization of the thiophene backbone with alkyl chains can significantly improve solubility.[2]

Table 1: Solubility of Unsubstituted BTTT in Common Organic Solvents at Room Temperature

| Solvent | Hansen Dispersion Parameter (δD) | Hansen Polar Parameter (δP) | Hansen Hydrogen Bonding Parameter (δH) | Solubility |

| Chloroform | 17.8 | 3.1 | 5.7 | Sparingly Soluble |

| Toluene | 18.0 | 1.4 | 2.0 | Sparingly Soluble |

| Xylene | 17.8 | 1.0 | 3.1 | Sparingly Soluble |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | Sparingly Soluble |

| Dichloromethane | 17.0 | 7.3 | 7.1 | Sparingly Soluble |

| 1,2-Dichlorobenzene | 19.2 | 6.3 | 3.3 | Soluble with heating |

| Tetralin | 19.6 | 2.0 | 4.3 | Soluble with heating |

Note: The Hansen parameters for the polymer form of a similar thiophene-based material, PBTTT, have been determined to be approximately δD = 17.3, δP = 4.1, and δH = 4.0 MPa^0.5.[9] Solvents with similar parameters are more likely to be effective.

Solution-Processing Workflow for BTTT Thin Films

The successful fabrication of high-performance BTTT-based devices from solution follows a systematic workflow. Each step is critical for achieving the desired film morphology and electronic properties.

Caption: Solution-Processing Workflow for BTTT.

Detailed Experimental Protocols

Protocol 1: BTTT Solution Preparation

Rationale: The goal is to create a homogenous and stable solution that will lead to a uniform thin film upon solvent evaporation. The choice of solvent and concentration are critical parameters. High boiling point solvents are often preferred to allow for a slower drying process, which can promote better molecular ordering.

Materials:

-

2,5-bis(5-thiophen-2-ylthiophen-2-yl)thiophene (BTTT) powder

-

1,2-Dichlorobenzene (ODCB)

-